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Experimental Data on 2-Bromoacetamide Dimer

The core supramolecular structure of 2-bromoacetamide is defined by carboxamide dimers interconnected

in a ladder-type network. The quantitative data from a 2024 single-crystal X-ray diffraction study is

summarized below [1].

Table: Hydrogen-Bond Geometry in 2-Bromoacetamide Crystal Structure

D—H···A Interaction D—H (Å) H···A (Å) D···A (Å) D—H···A (°)

N1—H1N···O1i 0.82 (4) 2.29 (4) 2.955 (4) 140 (4)

N1—H2N···O1ii 0.75 (5) 2.17 (5) 2.915 (5) 172 (5)

C2—H2A···O1iv 0.99 2.55 3.462 (4) 153

C2—H2B···Br1iii 0.99 2.98 3.610 (3) 122

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, -y+3/2, z+1/2; (iii) x, -y+3/2, z-1/2; (iv) -x+1, y-1/2, -z+1/2
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Experimental Protocol

The following methodology from the recent publication describes how the single crystals of 2-

bromoacetamide were obtained and analyzed, which would be the foundational protocol for validating its

dimer structure [1].

Compound Source: 2-Bromoacetamide was used as purchased from Fluka.
Crystallization: Single crystals suitable for X-ray analysis were obtained by crystallization from

petroleum ether (boiling range 313–333 K). This purification procedure follows a known literature
method (Halpern & Maher, 1965).

Data Collection: X-ray diffraction data was collected at 93 K using a Stoe Stadivari diffractometer
with Mo Kα radiation.

Structure Refinement: The crystal structure was solved and refined using the SHELXL software
suite.

How to Proceed with Your Comparison Guide

Since the search results lack data on other specific acetamides for a direct comparison, here are some

suggestions to build a comprehensive guide:

Identify Key Comparators: Focus on well-studied isosteric or functional analogs. The 2024 study
notes that 2-bromoacetamide is isostructural with 2-chloroacetamide, making it a primary

candidate for comparison. 2-Fluoroacetamide is noted as having a different structure, which could
provide an interesting contrast in how halogen identity affects packing [1].

Search for Specific Compounds: You can search for crystal structures of these comparator
molecules (e.g., "2-chloroacetamide crystal structure," "acetamide dimer CSD") in specialized

databases like the Cambridge Structural Database (CSD) or in recent literature.
Compare Key Metrics: When you find the data, you can create comparison tables for metrics like:

Dimer Graph Set: The R_2^2(8) motif is characteristic of primary carboxamides.
N—H···O Bond Lengths & Angles: As in the table above, these define dimer strength.

C=O···H-C Interactions: These contribute to the stability of the extended network.
Crystal System and Space Group: Monoclinic, P2₁/c for 2-bromoacetamide.

To help visualize the complex hydrogen-bonded network described in the study, I have created a diagram

using Graphviz below.
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Hydrogen-Bonded Network of 2-Bromoacetamide

This diagram illustrates the "ladder-type" network found in the crystal structure. The carboxamide dimers

(yellow) form the ladder's uprights, connected by strong N—H···O hydrogen bonds (green rungs) with the

graph set R_2^2(8). The entire assembly is stabilized by additional C—H···O and C—H···Br interactions

(blue) [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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